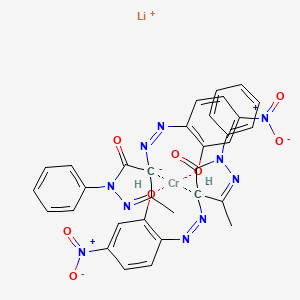
Lithium bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Cromato(1-) de litio bis[2,4-dihidro-4-[(2-hidroxi-4-nitrofenil)azo]-5-metil-2-fenil-3H-pirazol-3-onato(2-)] es un complejo organometálico complejo. Se caracteriza por su estructura única, que incluye un ion litio coordinado a un anión cromato, con dos ligandos de pirazolona unidos por azo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Cromato(1-) de litio bis[2,4-dihidro-4-[(2-hidroxi-4-nitrofenil)azo]-5-metil-2-fenil-3H-pirazol-3-onato(2-)] generalmente implica los siguientes pasos:
Formación del compuesto azo: El paso inicial implica la diazotación de la 2-hidroxi-4-nitroanilina, seguida de la unión con la 5-metil-2-fenil-3H-pirazol-3-ona para formar el compuesto azo.
Complejación con cromato: El compuesto azo luego se hace reaccionar con una fuente de cromato, como el cromato de potasio, en condiciones controladas de pH para formar el complejo cromato.
Coordinación de litio: Finalmente, el complejo cromato se trata con una sal de litio, como el cloruro de litio, para producir el complejo de bis-cromato de litio deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio, prestando especial atención al mantenimiento de la pureza y el rendimiento del producto. Esto puede implicar el uso de reactores de flujo continuo y sistemas de control automatizados para garantizar condiciones de reacción consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El Cromato(1-) de litio bis[2,4-dihidro-4-[(2-hidroxi-4-nitrofenil)azo]-5-metil-2-fenil-3H-pirazol-3-onato(2-)] puede experimentar varias reacciones químicas, incluyendo:
Oxidación y reducción: El centro cromato puede participar en reacciones redox, donde se puede reducir a cromo (III) u oxidar a estados de oxidación más altos.
Reacciones de sustitución: Los ligandos azo pueden sufrir reacciones de sustitución, donde el grupo azo puede ser reemplazado por otros nucleófilos.
Reacciones de coordinación: El ion litio puede coordinarse con otros ligandos, lo que potencialmente altera las propiedades del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o la hidracina.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones suaves.
Productos principales
Oxidación: Complejos de cromo (III).
Reducción: Compuestos azo reducidos.
Sustitución: Nuevos derivados azo con diferentes sustituyentes.
Aplicaciones Científicas De Investigación
El Cromato(1-) de litio bis[2,4-dihidro-4-[(2-hidroxi-4-nitrofenil)azo]-5-metil-2-fenil-3H-pirazol-3-onato(2-)] tiene varias aplicaciones en la investigación científica:
Ciencia de los materiales: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas o magnéticas específicas.
Catálisis: Actúa como catalizador en varias reacciones orgánicas, incluidos los procesos de oxidación y polimerización.
Estudios biológicos: Se ha investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Química analítica: Se utiliza como reactivo en la detección y cuantificación de ciertos iones metálicos.
Mecanismo De Acción
El mecanismo de acción del Cromato(1-) de litio bis[2,4-dihidro-4-[(2-hidroxi-4-nitrofenil)azo]-5-metil-2-fenil-3H-pirazol-3-onato(2-)] implica su interacción con objetivos moleculares a través de sus componentes cromato y azo. El centro cromato puede participar en reacciones redox, alterando el estado de oxidación de las moléculas diana. Los ligandos azo pueden interactuar con macromoléculas biológicas, lo que potencialmente interrumpe su función.
Comparación Con Compuestos Similares
Compuestos similares
- Cromato(1-) de litio bis[1-[(2-hidroxi-4-nitrofenil)azo]-2-naftolato(2-)]
- Cromato(1-) de litio bis[2,4-dihidro-4-[(2-hidroxi-5-nitrofenil)azo]-5-metil-2-fenil-3H-pirazol-3-onato(2-)]
Unicidad
El Cromato(1-) de litio bis[2,4-dihidro-4-[(2-hidroxi-4-nitrofenil)azo]-5-metil-2-fenil-3H-pirazol-3-onato(2-)] es único debido a su estructura de ligando específica, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad lo hace particularmente útil en aplicaciones que requieren un control preciso de las interacciones moleculares y la reactividad.
Propiedades
Número CAS |
83733-20-4 |
|---|---|
Fórmula molecular |
C32H24CrLiN10O8- |
Peso molecular |
735.6 g/mol |
Nombre IUPAC |
lithium;chromium;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C16H12N5O4.Cr.Li/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;/h2*2-9,22H,1H3;;/q2*-1;;+1 |
Clave InChI |
WXZNDMWMOIICLU-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


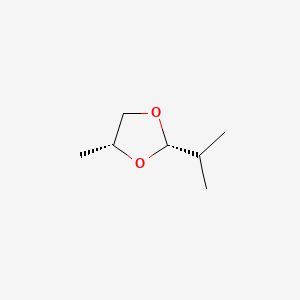

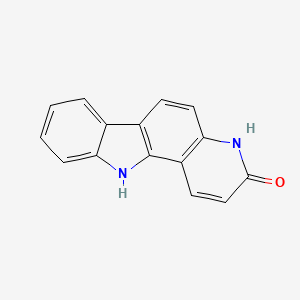
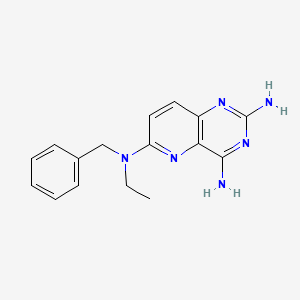
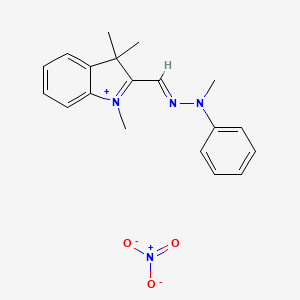
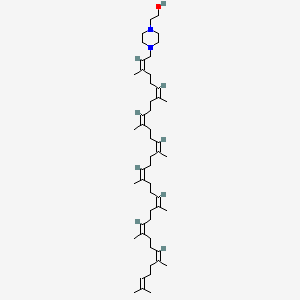
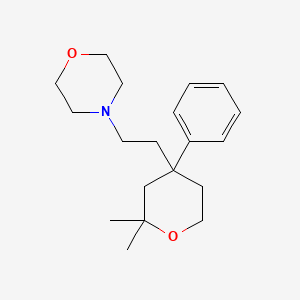
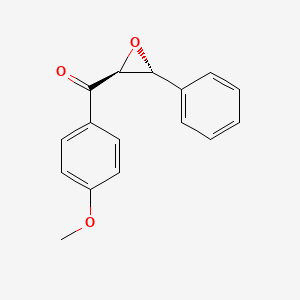
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
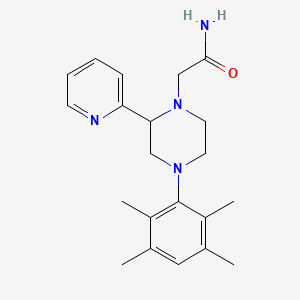
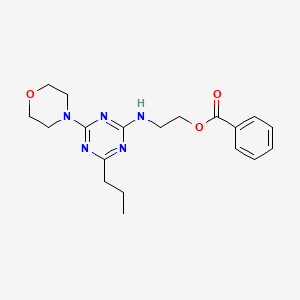
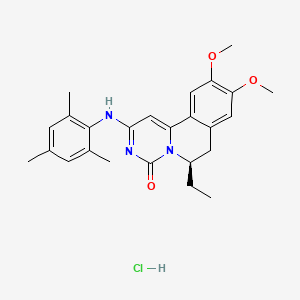
![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)

